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Introduction

Centbucridine is a novel local anesthetic agent synthesized at the Central Drug Research
Institute (CDRI) in Lucknow, India.[1][2] Chemically, it is a quinoline derivative, distinguishing it
from the more common amide and ester classes of local anesthetics.[1] This unique chemical
nature is associated with a distinct pharmacological profile, including high potency and a
favorable safety margin compared to conventional agents like lignocaine. This guide provides a
comprehensive overview of the early pharmacological profiling of Centbucridine, detailing its
mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology based on
foundational preclinical studies.

Chemical and Physical Properties

Centbucridine, with the chemical name 4-N-butylamino-1,2,3,4-tetrahydroacridine
hydrochloride, possesses a unique molecular structure that contributes to its pharmacological
characteristics.[1]

Table 1: Chemical and Physical Properties of Centbucridine
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Property Value Source

4-N-butylamino-1,2,3,4-

Chemical Name tetrahydroacridine [1]

hydrochloride
Molecular Formula Ci17H22N2 - HCI Smolecule
Molecular Weight 290.83 g/mol Smolecule
CAS Number 82636-28-0 Smolecule
Appearance Solid powder MedKoo Biosciences
Solubility Soluble in DMSO Smolecule

Dry, dark conditions at 0-4°C

Smolecule, MedKoo
Storage for short term or -20°C for long

Biosciences
term

Mechanism of Action: Voltage-Gated Sodium
Channel Blockade

The primary mechanism of action of Centbucridine, like other local anesthetics, is the
blockade of voltage-gated sodium channels in neuronal membranes.[3] This action inhibits the
influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the
propagation of action potentials. The result is a reversible block of nerve conduction and a
localized anesthetic effect.

The interaction of Centbucridine with the sodium channel is believed to occur at a receptor
site within the pore of the channel. This binding is state-dependent, meaning the drug has a
higher affinity for the channel in its open and inactivated states compared to the resting state.
This property contributes to the use-dependent nature of the nerve block.
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Caption: Signaling pathway of Centbucridine's mechanism of action.

Pharmacodynamics

Early preclinical studies established Centbucridine as a potent local anesthetic, with a potency
reportedly four to five times greater than that of lignocaine.[1]
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Table 2: Comparative Pharmacodynamic Properties of Centbucridine and Lignocaine

Parameter Centbucridine Lignocaine Source
Potency 4-5 times more potent  Standard [1]
Onset of Action Quicker Slower [1]
Duration of Action Longer Shorter [3]
Vasoconstrictor o )

Intrinsic Absent (vasodilator) [1112]
Property

Experimental Protocols

Disclaimer: The following experimental protocols are based on summaries from available
literature. Specific details from the original full-text articles could not be retrieved.

Infiltration Anesthesia (Guinea Pig Wheal Method): The anesthetic effect was assessed by
injecting the test substance intradermally into the backs of guinea pigs. The absence of a
response to a pinprick at the injection site indicated anesthesia. The duration of anesthesia was
recorded as the time until the return of the pain response.

Nerve Block Anesthesia (Rat Sciatic Nerve Block): The sciatic nerve of rats was exposed, and
the anesthetic solution was applied directly to the nerve. The block was assessed by observing
the motor and sensory function of the hind limb. The time to onset and the duration of the block

were the primary endpoints.
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Caption: Experimental workflow for pharmacodynamic assessment.
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Pharmacokinetics

Detailed pharmacokinetic parameters from early preclinical studies are not extensively reported
in the available literature. However, the inherent vasoconstrictor property of Centbucridine
suggests a slower systemic absorption from the site of administration compared to lignocaine,
which is a vasodilator and often requires co-administration with adrenaline to prolong its local
action.[1][2]

Toxicology and Safety Profile

Centbucridine has been reported to have a better safety profile than lignocaine and
bupivacaine, with less central nervous system (CNS) and cardiovascular (CV) toxicity at

therapeutic doses.[1]

Table 3: Summary of Preclinical Toxicology Data for Centbucridine

Study Type Key Findings Source

Higher than lignocaine
Acute Toxicity (LD50) (specific values not [1]
consistently reported)

Not genotoxic in in vivo mouse
o assays (chromosome
Genotoxicity , . . [4]
aberration, sister chromatid

exchange, DNA strand breaks)

No significant teratogenic
Teratogenicity effects observed in rats and
rabbits

Experimental Protocols

Disclaimer: The following experimental protocols are based on summaries from available
literature. Specific details from the original full-text articles could not be retrieved.

Genotoxicity Assays:
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o Chromosome Aberration and Sister Chromatid Exchange: Bone marrow cells were collected
from mice following a single acute exposure to Centbucridine. Chromosomal abnormalities
and the exchange of genetic material between sister chromatids were analyzed
microscopically.

o DNA Strand Breaks: Liver cells from treated mice were assessed for DNA damage.

Teratogenicity Studies: Pregnant rats and rabbits were administered Centbucridine during the
period of organogenesis. The fetuses were examined for any structural abnormalities.

Toxicology Evaluation Workflow

Acute Toxicity Genotoxicity Assays Teratogenicity Studies
(LD50 Determination) (In Vivo Mouse Models) (Rats and Rabbits)
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Caption: Workflow for preclinical toxicology evaluation.

Conclusion
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The early pharmacological profiling of Centbucridine established it as a potent local anesthetic
with a rapid onset and long duration of action. Its unique chemical structure, distinct from
traditional amide and ester anesthetics, confers a favorable safety profile with reduced CNS
and cardiovascular toxicity. The intrinsic vasoconstrictor property is a significant advantage,
potentially obviating the need for co-administered vasoconstrictors like adrenaline. While
detailed quantitative data and protocols from the foundational preclinical studies are not fully
accessible in contemporary databases, the available information strongly supports the
continued investigation and clinical use of Centbucridine as a safe and effective local
anesthetic agent. Further research to fully elucidate its pharmacokinetic profile and to conduct
direct comparative clinical trials against newer local anesthetics would be of significant value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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